2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, methoxy groups, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of a phenyl ring, followed by the introduction of the methoxy groups and the acetamide moiety through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions are carefully controlled to ensure selective transformation of the desired functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group may produce isopropylthiophenol.
Scientific Research Applications
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
- 2-(4-(methylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
- 2-(4-(isopropylsulfonyl)phenyl)-N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)acetamide
Uniqueness
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, plays a crucial role in its interactions with molecular targets, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-15(2)28(24,25)19-10-8-16(9-11-19)12-21(23)22-14-20(27-4)17-6-5-7-18(13-17)26-3/h5-11,13,15,20H,12,14H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGBDLRDSKVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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